molecular formula C12H12N2Se2 B14250405 Pyridine, 2,2'-diselenobis[4-methyl- CAS No. 496043-97-1

Pyridine, 2,2'-diselenobis[4-methyl-

Cat. No.: B14250405
CAS No.: 496043-97-1
M. Wt: 342.2 g/mol
InChI Key: MXWLVRHZAMZGIR-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-diselenobis[4-methyl-]: is a compound that belongs to the class of organoselenium compounds It is characterized by the presence of two selenium atoms bonded to pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[4-methyl-] typically involves the reaction of pyridine derivatives with selenium reagents. One common method is the reaction of 4-methylpyridine with selenium dioxide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[4-methyl-] may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-diselenobis[4-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes and form stable intermediates.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent.

    Reduction: Reduction of Pyridine, 2,2’-diselenobis[4-methyl-] can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

  • **Substitution

Properties

CAS No.

496043-97-1

Molecular Formula

C12H12N2Se2

Molecular Weight

342.2 g/mol

IUPAC Name

4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine

InChI

InChI=1S/C12H12N2Se2/c1-9-3-5-13-11(7-9)15-16-12-8-10(2)4-6-14-12/h3-8H,1-2H3

InChI Key

MXWLVRHZAMZGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)[Se][Se]C2=NC=CC(=C2)C

Origin of Product

United States

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